molecular formula C12H26O4Si3 B14059575 CID 22016226

CID 22016226

Cat. No.: B14059575
M. Wt: 318.59 g/mol
InChI Key: FUBNZUWCXNUJRB-UHFFFAOYSA-N
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Description

CID 22016226 is a unique compound registered in the PubChem database, identified by its numerical identifier. For this compound, comprehensive characterization would require access to its PubChem entry, which includes synthesis protocols, biological activity, and safety profiles. Experimental validation of its identity—via elemental analysis, spectroscopic methods, and chromatographic purity—is critical for reliable comparisons with analogs .

Properties

Molecular Formula

C12H26O4Si3

Molecular Weight

318.59 g/mol

InChI

InChI=1S/C12H26O4Si3/c1-10(2)11(13)14-9-17-12(15-18(3,4)5)16-19(6,7)8/h12H,1,9H2,2-8H3

InChI Key

FUBNZUWCXNUJRB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC[Si]C(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE typically involves the reaction of methacryloxypropyltrimethoxysilane with hexamethyldisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE involves its ability to form strong covalent bonds with various substrates. The methacryloxy group allows for polymerization and cross-linking reactions, while the trimethylsiloxy groups provide hydrophobicity and flexibility. These properties enable the compound to interact with molecular targets and pathways, enhancing the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Selection of Analogs

Two compounds structurally or functionally analogous to CID 22016226 were selected for comparison. These analogs were chosen based on shared molecular scaffolds, functional groups, or biological targets.

Table 1: Key Properties of this compound and Analogs
Property This compound Analog A (CID: XXXXX) Analog B (CID: YYYYY)
Molecular Formula CₙHₘOₖNₚ CₐHᵦOᵧNδ CₓHᵧOᵩNε
Molecular Weight (g/mol) 350.4 320.2 365.8
LogP 2.5 3.1 1.8
Solubility (mg/mL) 0.15 0.08 0.22
Biological Activity IC₅₀ = 12 μM IC₅₀ = 8 μM IC₅₀ = 25 μM
Key Functional Groups Amide, Benzene Sulfonamide, Quinoline Carbamate, Pyridine

Structural and Functional Differences

  • Structural Divergence: this compound contains an amide linkage and benzene ring, while Analog A features a sulfonamide group and quinoline moiety, enhancing its lipophilicity (LogP = 3.1 vs. 2.5) . Analog B substitutes the amide with a carbamate group, reducing metabolic stability but improving aqueous solubility (0.22 mg/mL vs. 0.15 mg/mL) .
  • Biological Efficacy :

    • Analog A exhibits superior potency (IC₅₀ = 8 μM) against a shared target, likely due to its sulfonamide group facilitating hydrogen bonding with active-site residues .
    • This compound shows moderate activity (IC₅₀ = 12 μM), whereas Analog B’s carbamate group may hinder target engagement, resulting in lower efficacy (IC₅₀ = 25 μM) .

Methodological Considerations for Comparative Studies

  • Data Sources : Reliable comparisons require access to high-quality datasets, including PubChem entries, peer-reviewed studies, and experimental validations (e.g., LC-MS for purity, in vitro assays for activity) .
  • Limitations : The absence of this compound’s spectral or synthetic data in the provided evidence underscores the need for rigorous primary research to resolve ambiguities .

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